molecular formula C24H28N4O4 B12346373 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B12346373
M. Wt: 436.5 g/mol
InChI Key: NLMIPMDGUBGQLP-UHFFFAOYSA-N
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Description

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3,2-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.

    Introduction of the 2-phenylethyl group: This step often involves alkylation reactions using phenylethyl halides in the presence of a base.

    Formation of the acetamide linkage: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with molecular targets such as PARP-1. By inhibiting PARP-1, the compound prevents the repair of single-strand breaks in DNA, leading to the accumulation of DNA damage and ultimately cell death in cancer cells . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Olaparib: A well-known PARP inhibitor used in cancer therapy.

    Rucaparib: Another PARP inhibitor with similar mechanisms of action.

    Niraparib: A PARP inhibitor used for the treatment of ovarian cancer.

Uniqueness

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide is unique due to its specific structural features, such as the methoxyphenyl group and the pyrido[3,2-d]pyrimidine core, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)-4a,5,6,7,8,8a-hexahydropyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C24H28N4O4/c1-32-19-10-5-9-18(15-19)26-21(29)16-28-20-11-6-13-25-22(20)23(30)27(24(28)31)14-12-17-7-3-2-4-8-17/h2-5,7-10,15,20,22,25H,6,11-14,16H2,1H3,(H,26,29)

InChI Key

NLMIPMDGUBGQLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3CCCNC3C(=O)N(C2=O)CCC4=CC=CC=C4

Origin of Product

United States

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